molecular formula C13H10ClN3 B3328862 4-Chloro-2-methyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine CAS No. 52617-71-7

4-Chloro-2-methyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B3328862
CAS No.: 52617-71-7
M. Wt: 243.69 g/mol
InChI Key: VUPUFJJKPBOWEJ-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core substituted with a chlorine atom at the 4-position, a methyl group at the 2-position, and a phenyl group at the 6-position

Scientific Research Applications

4-Chloro-2-methyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine has several scientific research applications:

Mechanism of Action

4-Chloro-5H-pyrrolo[3,2-d]pyrimidine inhibits the growth of bacteria by binding to the enzyme DNA gyrase . It has been shown to be effective against staphylococcus and Mycobacterium tuberculosis .

Safety and Hazards

The safety information for 4-Chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine includes hazard statements H302-H315-H319-H335 and precautionary statements P261-P305+P351+P338 .

Future Directions

The future directions for the research on 4-Chloro-2-methyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine could involve the design and synthesis of more derivatives to contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 . This could lead to the discovery of more potent and efficacious drugs with pyrimidine scaffold .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate intermediates to form the pyrrolo[3,2-d]pyrimidine core.

    Substitution Reactions: Introduction of the chlorine atom at the 4-position and the methyl group at the 2-position through substitution reactions.

    Phenyl Group Introduction: The phenyl group is introduced at the 6-position using cross-coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput synthesis techniques and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolopyrimidines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-methyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group at the 6-position enhances its ability to interact with hydrophobic pockets in target proteins, potentially increasing its efficacy as a therapeutic agent.

Properties

IUPAC Name

4-chloro-2-methyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3/c1-8-15-11-7-10(9-5-3-2-4-6-9)17-12(11)13(14)16-8/h2-7,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPUFJJKPBOWEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)Cl)NC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.